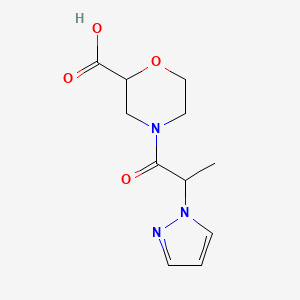![molecular formula C17H21NO3 B7589050 3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid, commonly known as BPAP, is a synthetic compound that belongs to the class of psychoactive drugs. BPAP has been found to have potential therapeutic applications in the treatment of various neurological disorders, including depression, Parkinson's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. BPAP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth, differentiation, and survival of neurons.
Biochemical and Physiological Effects:
BPAP has been found to have several biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in mood regulation. BPAP also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, BPAP has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
BPAP has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the function of these receptors. BPAP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BPAP is that it has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for research on BPAP. One potential application is in the treatment of Parkinson's disease, as BPAP has been found to improve motor function in animal models of the disease. Another potential application is in the treatment of depression, as BPAP has been found to have antidepressant effects in animal models. Further research is also needed to fully understand the mechanism of action of BPAP and its long-term effects on the brain.
Synthesis Methods
BPAP is a synthetic compound that can be prepared by reacting 1-benzofuran-2-ylmethylamine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with propanoic acid to obtain BPAP.
Scientific Research Applications
BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have antidepressant, anxiolytic, and antipsychotic effects in animal models. BPAP has also been shown to improve cognitive function and memory in rats.
properties
IUPAC Name |
3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(20)6-5-13-7-9-18(10-8-13)12-15-11-14-3-1-2-4-16(14)21-15/h1-4,11,13H,5-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGZZPMXMMZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)
![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588986.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)